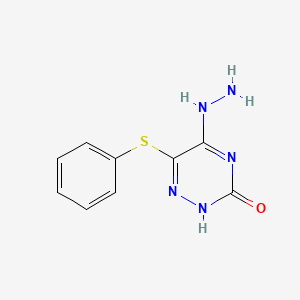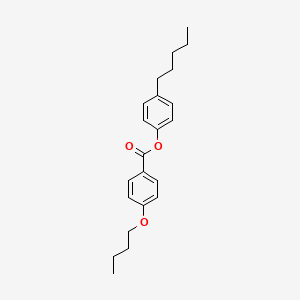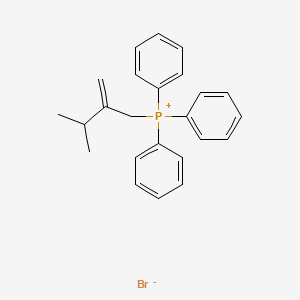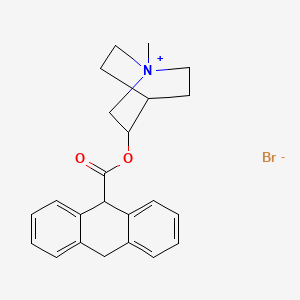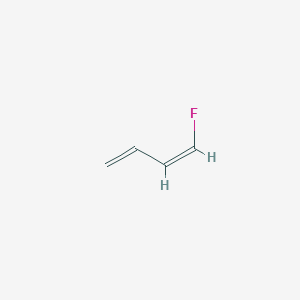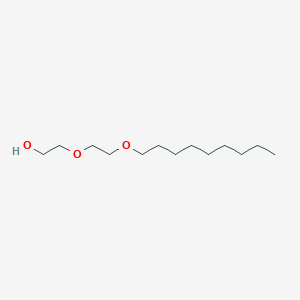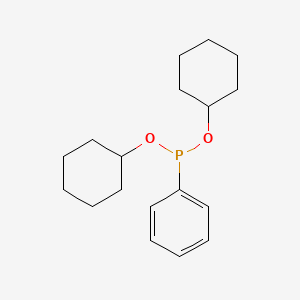![molecular formula C9H14 B14681879 1,6-Dimethylbicyclo[4.1.0]hept-3-ene CAS No. 38749-44-9](/img/structure/B14681879.png)
1,6-Dimethylbicyclo[4.1.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylbicyclo[410]hept-3-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethyl-1,4-cyclohexadiene with bromoform in the presence of potassium tert-butoxide and petroleum ether . The reaction mixture is stirred under nitrogen and then treated with water and benzene to isolate the product. The resulting compound is purified through recrystallization from ether-petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are scaled up to accommodate industrial production volumes.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,6-Dimethylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Dimethylbicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylbicyclo[4.1.0]hept-2-ene
- 7,7-Dimethylbicyclo[4.1.0]hept-3-ene
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
Uniqueness
1,6-Dimethylbicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
38749-44-9 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,6-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C9H14/c1-8-5-3-4-6-9(8,2)7-8/h3-4H,5-7H2,1-2H3 |
InChI Key |
DKXJATMXWODFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


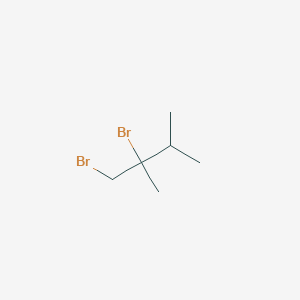
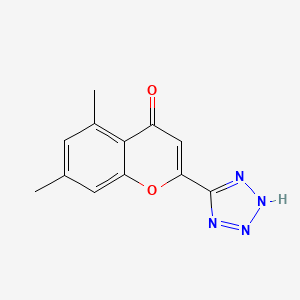
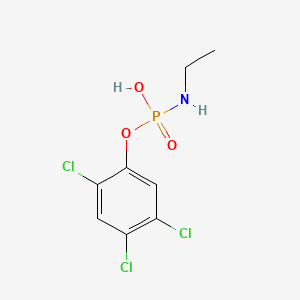
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
